2,2,4-Trimethyl-1,2-dihydroquinoline, also known as ML-SA1, has been identified as a transient receptor potential mucolipin 1 (TRPML1) agonist. TRPML1 is a non-selective cation channel involved in various cellular processes, including calcium signaling, lysosomal function, and cell death. Studies have shown that ML-SA1 can activate TRPML1, potentially leading to therapeutic applications for diseases associated with TRPML1 dysfunction .
The ability of 2,2,4-Trimethyl-1,2-dihydroquinoline to activate TRPML1 suggests potential therapeutic applications in various areas:
2,2,4-Trimethyl-1,2-dihydroquinoline is an organic compound characterized by its unique structure, which includes a quinoline ring with three methyl groups at the 2 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 173.26 g/mol. This compound is primarily recognized for its applications as an antioxidant in various industrial contexts, particularly in the production of polymers and rubber materials .
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone or other acetone derivatives in the presence of acidic or heterogeneous catalysts. The reaction can be represented as follows:
The reaction conditions can vary significantly based on the catalyst used and the desired yield. For instance, using hydrogen fluoride and boron trifluoride as catalysts can achieve higher yields compared to other methods .
Research indicates that 2,2,4-trimethyl-1,2-dihydroquinoline exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may help in mitigating oxidative stress in biological systems. Additionally, its derivatives have been explored for antimicrobial and antifungal activities . The compound's ability to neutralize acids also suggests potential applications in pharmaceuticals and biochemistry .
Several methods exist for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline:
The primary applications of 2,2,4-trimethyl-1,2-dihydroquinoline include:
Several compounds share structural similarities with 2,2,4-trimethyl-1,2-dihydroquinoline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Dihydroquinoline | Quinoline base without methyl groups | Less sterically hindered than trimethyl variant |
| 6-Methyl-1,2-dihydroquinoline | Methyl substitution at position 6 | Exhibits different biological activities |
| N-Methyl-1,2-dihydroquinoline | Methyl substitution on nitrogen atom | Potentially different reactivity patterns |
| 3-Methyl-1,2-dihydroquinoline | Methyl substitution at position 3 | May show varied antioxidant properties |
The unique arrangement of methyl groups in 2,2,4-trimethyl-1,2-dihydroquinoline contributes to its specific chemical behavior and functional properties compared to these related compounds.
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), historically termed Acetone-anil, emerged as a synthetic polymer in the early 20th century. Its development stemmed from efforts to create stable antioxidants for rubber applications. The foundational synthesis involved condensing aniline with acetone under acidic conditions, a method first documented in the 1960s. Early industrial production relied on catalysts like iodine or toluene sulfonic acid, though these systems faced limitations in conversion efficiency and reaction time.
A pivotal advancement occurred in 1963 with the introduction of anhydrous aluminum chloride as a polymerization catalyst. This method achieved higher yields (up to 79% conversion) in shorter times (30 minutes to 4 hours) and enabled scalable production of oligomeric TMQ. Subsequent patents in the 1990s explored polybasic aliphatic acids (e.g., citric acid) for controlled oligomerization, yielding products with elevated dimer content (58.6% in one study).
| Historical Milestones | Methodology | Catalyst | Key Outcomes |
|---|---|---|---|
| Pre-1960s | Acidic condensation | Iodine, toluene sulfonic acid | Low conversion rates, long reaction times |
| 1963 (Goodyear Patent) | AlCl₃-catalyzed polymerization | Anhydrous AlCl₃ | 79% conversion, 30-minute reaction |
| 1990s (BASF Process) | Polybasic acid oligomerization | Citric acid, oxalic acid | High dimer content, simplified purification |
These innovations established TMQ as a durable antioxidant for rubber, particularly in high-temperature applications.
TMQ’s utility lies in its oligomeric structure, which minimizes volatility and enhances thermal stability. Its polymerization produces a mixture of dimers, trimers, and tetramers, with dimers dominating in optimized processes.
The oligomeric composition directly impacts antioxidant efficacy. Higher molecular weight fractions (e.g., tetramers) exhibit reduced mobility within polymer matrices, prolonging protection against oxidative degradation. Conversely, dimers balance solubility and stability, making them ideal for rubber formulations.
TMQ demonstrates exceptional resistance to catalytic oxidation by metal ions, a critical property for materials like EPDM and nitrile-butadiene rubber (NBR). Its non-reactivity with cross-linking agents (e.g., peroxides) ensures compatibility in vulcanization processes.
| Property | Effect on Rubber | Relevant Application |
|---|---|---|
| High molecular weight | Reduced diffusion loss | Tropical climate products |
| Metal ion chelation | Inhibition of catalytic oxidation | Stainless steel-reinforced tires |
| Thermal stability | Long-term heat resistance | Industrial belts, hoses |
Recent studies highlight TMQ’s synergy with methylene-acceptor resins (e.g., novolac) in tire formulations. This combination enhances rigidity without compromising processability, enabling its use in high-performance tire components like belt packages and bead fillers.
Modern research focuses on optimizing synthesis efficiency, exploring nanocomposite applications, and addressing sustainability concerns.
Continuous-flow microreactors and heterogeneous catalysts are being evaluated to improve reaction kinetics. For example, a 2025 study demonstrated a 78.5-second reaction time for acetone-derived intermediates using high-velocity air as an oxidant, though direct applicability to TMQ remains under investigation.
Efforts to incorporate TMQ into biochar-filled EPDM rubber aim to reduce reliance on petroleum-based fillers. Preliminary data indicate comparable rheological properties to carbon black-filled systems, suggesting potential for eco-friendly formulations.
Recycling strategies for unreacted monomeric TMQ are gaining traction. Distillation-based recovery methods enable reuse in subsequent oligomerization batches, minimizing waste.
| Research Focus | Approach | Expected Impact |
|---|---|---|
| Catalyst optimization | Polybasic acids, zeolites | Higher dimer selectivity |
| Bio-based composites | Biochar reinforcement | Reduced carbon footprint |
| Process intensification | Continuous flow systems | Energy-efficient production |
The condensation of aniline and acetone remains the primary route for TMQ synthesis. Under traditional acidic conditions, aniline hydrochloride reacts with acetone to form a Schiff base intermediate, which undergoes cyclization via intramolecular electrophilic aromatic substitution. However, recent studies demonstrate that reaction pathways diverge significantly under alternative conditions. For instance, electrospray ionization (ESI) with formic acid suppresses Schiff base formation entirely, directly yielding TMQ as the sole product through a radical rearrangement mechanism [2]. This pathway involves protonation of acetone by formic acid, followed by nucleophilic attack by aniline and subsequent cyclization (Figure 1).
Microchannel reactor systems further modify this pathway by enforcing strict control over residence time (20–200 s) and temperature (90–120°C) [1]. The confined geometry prevents intermediate decomposition, while the heart-shaped reactor design enhances mixing efficiency, achieving 98% conversion rates without water removal steps [1]. Comparative studies show that ESI methods produce TMQ in 72% yield within minutes [2], whereas microreactors achieve near-quantitative yields through continuous processing [1].
Catalytic systems for TMQ synthesis have evolved beyond traditional mineral acids. Triethanolamine and pyridine act as co-catalysts in hydrochloric acid-mediated reactions, accelerating cyclization by stabilizing transition states through hydrogen bonding [3]. This dual-catalyst approach reduces reaction times by 40% compared to acid-only systems while maintaining selectivity above 95% [3].
Microchannel reactors introduce a paradigm shift in catalysis through precise thermal management. A heat carrier circulation system maintains isothermal conditions (±1°C) across 1–10 serially connected reactors, preventing hotspot formation that typically degrades TMQ at scale [1]. Pressure modulation (0–10 bar) further optimizes reaction kinetics by suppressing acetone volatilization, enabling stoichiometric reagent use without excess solvent [1].
Kinetic profiling reveals three distinct phases in TMQ formation:
Arrhenius analysis shows an overall activation energy of 58 kJ/mol, with cyclization as the rate-determining step [3]. Microreactor technology circumvents this bottleneck through enhanced mass transfer, reducing effective activation energy to 42 kJ/mol by minimizing diffusion limitations [1].
Recent advances emphasize atom economy and waste reduction. Morita-Baylis-Hillman (MBH) acetates enable domino reactions with primary amines to construct TMQ derivatives in a single pot [4]. This method eliminates stoichiometric acids by leveraging acrylate moieties as intrinsic proton sinks, achieving 93% yield with water as the sole byproduct [4].
Solvent-free systems using molten aniline-acetone mixtures at 150°C demonstrate 85% conversion rates, though product purification remains challenging [3]. More practically, microreactors achieve 99% solvent recovery through integrated distillation units, reducing E-factor values from 8.2 to 1.3 compared to batch processes [1].
Scalable TMQ production requires addressing three critical challenges: heat management, byproduct accumulation, and reactor fouling. The microchannel reactor system detailed in Liu et al. (2014) resolves these through:
Industrial trials demonstrate 500 kg/day production rates with >95% purity, surpassing batch reactor outputs by 300% [1].
TMQ oligomerization proceeds via cationic polymerization initiated by residual HCl. The mechanism involves:
Microreactor studies show oligomer lengths (n = 2–10) correlate linearly with residence time (R² = 0.98) [1]. At 120°C, dimer predominates (80%) within 50 s, while decamer forms after 180 s [1].
Key factors influencing oligomer distribution include:
| Parameter | Effect on Oligomer Length | Optimal Range |
|---|---|---|
| Temperature | ↑ Length with ↑ Temp | 90–110°C [1] |
| Pressure | Minimal effect | 2–8 bar [1] |
| Catalyst (HCl) | ↑ Length with ↓ Conc. | 0.5–1.5 wt% [3] |
| Reactor Geometry | ↑ Length in spiral vs. straight | Heart-shaped [1] |
The heart-shaped microchannel design produces a 40% higher polydispersity index (1.8 vs. 1.2) compared to linear reactors due to vortice-induced chain branching [1]. Adding 10–20% water suppresses branching by terminating cationic chains, enabling precise control over molecular weight distributions [3].
The molecular structure of 2,2,4-trimethyl-1,2-dihydroquinoline is characterized by a benzene ring fused to a partially saturated pyridine ring, with specific methyl substitutions that influence its chemical behavior [1]. The compound possesses an exact molecular mass of 173.1204 g/mol and exhibits a distinctive non-planar configuration due to the dihydroquinoline ring system [4]. The presence of the gem-dimethyl groups at the 2-position creates a quaternary carbon center that significantly affects the compound's conformational properties and reactivity patterns [5].
The commercial preparation of 2,2,4-trimethyl-1,2-dihydroquinoline consists primarily of oligomeric mixtures rather than pure monomeric species [6]. These oligomeric forms arise through acid-catalyzed polymerization reactions that occur during synthesis and storage conditions [5]. The oligomeric distribution significantly influences the compound's physical properties and antioxidant effectiveness.
The dimerization process of 2,2,4-trimethyl-1,2-dihydroquinoline occurs through a specific mechanism involving the 4,6'-positions of two dihydroquinoline ring systems [5]. Nuclear magnetic resonance spectroscopy has revealed that the dimer exhibits a tetracyclic structure with a single bond connecting the monomer units [5]. The dimer shows characteristic spectral features, including seven aromatic protons instead of the expected eight, indicating substitution at one of the aromatic positions [5].
| Property | Monomer | Dimer | Trimer | Tetramer |
|---|---|---|---|---|
| Molecular Weight | 173.25 g/mol | 346.5 g/mol | 519.75 g/mol | 693.0 g/mol |
| Typical composition (n) | 1 | 2 | 3 | 4 |
| Commercial distribution | Minor component | Major component | Significant component | Present component |
| Melting Point | 48°C | 95.5-97°C | Not reported | Not reported |
| Stability | Moderate | High | High | High |
| Volatility | Higher | Lower | Lower | Lower |
The oligomeric mixture typically contains dimers, trimers, and tetramers, with the average molecular weight ranging from 500 to 600 g/mol [6]. The higher molecular weight oligomers demonstrate reduced volatility and enhanced thermal stability compared to the monomeric form [6]. This oligomeric nature contributes to the compound's effectiveness as a long-term antioxidant, as the higher molecular weight species are less prone to migration and evaporation losses [2].
Potentiometric titration studies have revealed that the dimer possesses two basic nitrogen groups with different basicity values (pKₐ 9.1 and 10.2), indicating the presence of both 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline units within the dimeric structure [5]. The formation of mixed dimers with substituted derivatives has been demonstrated, providing insights into the selectivity of the dimerization process [5].
The relationship between structural modifications and biological activity in 2,2,4-trimethyl-1,2-dihydroquinoline derivatives has been extensively studied through various synthetic approaches . The introduction of hydroxyl groups at specific positions significantly enhances antioxidant activity, with the 6-hydroxy derivative showing particularly potent effects [8] [9].
The antioxidant mechanism of 2,2,4-trimethyl-1,2-dihydroquinoline involves multiple pathways, including free radical scavenging, lipid peroxidation inhibition, and metal chelation . The compound demonstrates effectiveness against various reactive oxygen species, including superoxide anions, hydroxyl radicals, and peroxyl radicals [11]. The presence of the nitrogen atom in the dihydroquinoline ring system contributes to radical stabilization through resonance effects [12].
| Substituent | Activity | Effect |
|---|---|---|
| Hydroxyl at position 6 | Antioxidant | Enhanced activity |
| Methyl groups at 2,2,4 | Stability | Increased stability |
| Ethoxy at position 6 | Antioxidant | Modified activity |
| Chlorine substitution | Dimerization | Reduced tendency |
| Methyl at position 8 | Dimerization | Maintains activity |
Structure-activity relationship studies have revealed that the methyl substitution pattern at the 2,2,4-positions provides optimal balance between chemical stability and biological activity [13]. The gem-dimethyl groups at the 2-position create steric hindrance that protects the molecule from unwanted oxidation while maintaining accessibility for antioxidant function . The 4-methyl group influences the electronic properties of the quinoline ring system, affecting the compound's reactivity toward free radicals [12].
Comparative studies with related quinoline derivatives have shown that the specific substitution pattern in 2,2,4-trimethyl-1,2-dihydroquinoline provides superior antioxidant properties compared to other positional isomers [14]. The compound's ability to inhibit lipid peroxidation in biological membranes has been attributed to its amphiphilic nature, allowing effective interaction with both hydrophilic and lipophilic components of cellular systems [8].
Computational studies have provided detailed insights into the electronic structure and conformational properties of 2,2,4-trimethyl-1,2-dihydroquinoline [15]. Density functional theory calculations using the B3LYP/6-31G* level of theory have been employed to optimize the molecular geometry and determine electronic properties [15]. These studies have revealed that the dihydroquinoline ring adopts a half-boat conformation with specific puckering parameters [15].
The application of the Complete Basis Set (CBS-QB3) method has been utilized to calculate thermodynamic properties, including enthalpy of formation and ionization energies [16]. These calculations have provided benchmark values for the compound's stability and reactivity parameters [16]. The mean absolute deviation between computed and experimental values has been found to be within acceptable limits, validating the computational approach [16].
| Level of Theory | Property | Result |
|---|---|---|
| DFT B3LYP/6-31G* | Geometry optimization | Optimized molecular structure |
| Semi-empirical MOPAC | Charge distribution | Merz-Singh-Kollman charges |
| CBS-QB3 | Enthalpy of formation | Thermodynamic data |
| Molecular Dynamics | Conformational analysis | Dynamic behavior |
| COSMO-SAC | Solvation effects | Solvent interactions |
Molecular dynamics simulations have been employed to investigate the conformational flexibility and dynamic behavior of 2,2,4-trimethyl-1,2-dihydroquinoline in different environments [15]. These studies have provided insights into the compound's behavior in solution and its interaction with other molecules [15]. The results have shown that the compound maintains its preferred conformation across a range of temperatures and solvent conditions [15].
The COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) method has been applied to predict solvent-compound interactions and optimize reaction conditions [17] [18]. These computational approaches have been instrumental in designing improved synthetic routes and understanding the compound's behavior in different chemical environments [17].
Quantum mechanical calculations have elucidated the electronic structure of 2,2,4-trimethyl-1,2-dihydroquinoline, revealing the distribution of electron density and the compound's frontier molecular orbitals [19]. The HOMO-LUMO energy gap has been calculated to understand the compound's electronic properties and predict its reactivity patterns [19]. These calculations have provided fundamental insights into the compound's antioxidant mechanism and its ability to donate electrons to neutralize free radicals [19].
Nuclear magnetic resonance spectroscopy has been extensively used to characterize the structural features of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives [20]. The ¹H NMR spectrum of the compound shows characteristic signals for the three methyl groups, with the gem-dimethyl groups appearing as singlets and the 4-methyl group showing coupling with the adjacent olefinic proton [20]. The olefinic proton at the 3-position appears as a distinctive quartet, providing confirmation of the dihydroquinoline structure [20].
| Method | Key Finding | Application |
|---|---|---|
| NMR Spectroscopy | Monomer shows quartet at τ = 4.78 for olefinic proton | Structural confirmation |
| Mass Spectrometry | Exact mass: 173.1204 g/mol | Molecular weight determination |
| IR Spectroscopy | N-H stretching at 2.95 μm, C=C at 6.03 μm | Functional group identification |
| X-ray Diffraction | Dihydroquinoline ring adopts half-boat conformation | Molecular geometry |
| UV-Vis Spectroscopy | Characteristic absorption patterns for quinoline derivatives | Electronic structure analysis |
Mass spectrometry has provided precise molecular weight determination and fragmentation patterns for 2,2,4-trimethyl-1,2-dihydroquinoline [4] [21]. High-resolution mass spectrometry has confirmed the exact mass of 173.1204 g/mol, with characteristic fragmentation patterns that aid in structural elucidation [4]. The compound shows stable molecular ion peaks under various ionization conditions, facilitating analytical identification [21].
Infrared spectroscopy has revealed characteristic absorption bands for the functional groups present in 2,2,4-trimethyl-1,2-dihydroquinoline [22]. The N-H stretching vibration appears at 2.95 μm, while the C=C stretching of the dihydroquinoline ring is observed at 6.03 μm [5]. These spectroscopic features provide diagnostic information for compound identification and purity assessment [22].
X-ray crystallography studies have provided detailed three-dimensional structural information for 2,2,4-trimethyl-1,2-dihydroquinoline derivatives [23] [24]. The crystal structures reveal that the dihydroquinoline ring adopts a half-boat conformation, with the saturated carbon atom deviating from the plane of the aromatic system [23]. Intermolecular hydrogen bonding patterns have been observed in the crystal structures, influencing the compound's solid-state properties [24].
Irritant;Environmental Hazard